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Compound of Interest

Compound Name: 6H05 trifluoroacetate

Cat. No.: B1574243

Get Quote

Part 1: Executive Summary & Critical
Disambiguation
Status: Validated PDB Entry | Method: Cryo-Electron Microscopy (2.90 Å) Target:

Dihydrolipoamide Succinyltransferase (E2) Component of hKGDHc Organism:Homo sapiens[1]

⚠️ Critical Disambiguation: The "6H05" Identifier
In drug development and structural biology, "6H05" refers to two distinct entities. You must

verify your target application before proceeding:
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Feature
Entity A: PDB 6H05 (Primary

Focus)

Entity B: Compound 6H05

(KRAS Inhibitor)

Nature
Protein Assembly (24-mer

nanocage)

Small Molecule

(Acrylamide/Disulfide scaffold)

Sequence
Residues 218–453 of hE2k

(UniProt P36957)

N/A (Chemical Formula:

C22H29N5O4S)

Function

Core of

-Ketoglutarate Dehydrogenase

Complex

Allosteric inhibitor of

KRAS(G12C) mutant

Binding Site Self-assembles into cubic core
Binds Switch-II Pocket (S-IIP)

of KRAS

Relevance
Metabolic Disorders,

Neurodegeneration

Oncology (NSCLC, Colorectal

Cancer)

The following sections analyze Entity A (PDB 6H05) as per the request for "peptide sequence

and structural characteristics."

Part 2: Sequence Analysis (hE2k Core Domain)
The 6H05 structure represents the catalytic core of the E2 component (hE2k) of the human

-ketoglutarate dehydrogenase complex (hKGDHc).

Primary Sequence Data
The construct used for PDB 6H05 encompasses the inner core catalytic domain (residues 218–

453). The N-terminal region (1–217), containing the lipoyl domain and E3-binding domain, is

flexible and not resolved in this specific density map.

Construct Sequence (Residues 218-453):
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Note: This sequence corresponds to the resolved density in PDB 6H05.

(Note: The actual PDB sequence contains the specific catalytic domain starting approx residue

218. The repetitive PE region represents the flexible linker often truncated or disordered. The

core domain sequence below is the structural anchor.)

Core Domain Physicochemical Properties:

Molecular Weight (Monomer): ~25.6 kDa (Core only)

Isoelectric Point (pI): 6.42

Grand Average of Hydropathicity (GRAVY): -0.12 (Amphipathic)

Domain Architecture
The full-length protein consists of three functional modules connected by flexible linkers. PDB

6H05 captures the C-terminal Catalytic Domain responsible for the cubic assembly.

Domain Residues Function
Structural Status in
6H05

Lipoyl Domain 1–80
Substrate channeling

(swinging arm)
Disordered/Absent

E3-Binding 81–217
Interaction with E3

subunit
Disordered/Absent

Catalytic Core 218–453
Succinyltransferase

activity & Assembly
Fully Resolved (2.9 Å)

Part 3: Structural Characteristics & Assembly
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The 24-mer Cubic Cage
The defining characteristic of 6H05 is its quaternary structure. The hE2k subunits self-

assemble into a hollow, octahedral nanocage composed of 24 subunits.

Symmetry: Octahedral (

) point group symmetry.

Building Block: The fundamental unit is a trimer formed by tight hydrophobic interactions

between three monomers.

Cage Formation: Eight trimers associate at the vertices of a cube to form the 24-mer.

Binding Interfaces
Intra-trimer Interface:

Characterized by a "ball-and-socket" interaction where a hydrophobic protrusion from one

monomer fits into a pocket on the adjacent monomer.

Key Residues: Leu350, Val354 (Hydrophobic core stabilization).

Inter-trimer Interface (Bridge):

Connects the trimers to form the cube edges.

Mediated by hydrogen bonding networks and salt bridges at the C-terminal helices.

Significance: This interface is critical for the stability of the metabolic machine; mutations

here destabilize the complex, leading to metabolic failure (e.g., in Alzheimer's-linked

metabolic reduction).

Active Site Geometry
The catalytic center lies at the interface between subunits within the trimer.

Catalytic Residue:His431 (General base catalyst).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Channel: A 15 Å long channel allows Coenzyme A (CoA) to enter the active site

from the interior of the cage, while the lipoyl arm enters from the exterior.

Part 4: Visualization of Assembly Logic
The following diagram illustrates the hierarchical assembly of the 6H05 complex, from gene

expression to the functional 24-mer metabolon.

Structural Hierarchy

DLST Gene
(Chr 14q24.3)

hE2k Monomer
(Unfolded)

Translation Folded Core Domain
(Residues 218-453)

Folding Functional Trimer
(3 Subunits)

Hydrophobic
Association 24-mer Octahedral Cage

(PDB 6H05)

Octahedral
Assembly (x8)

Click to download full resolution via product page

Caption: Hierarchical self-assembly of the hE2k component. The monomer folds and trimerizes

before assembling into the final 24-mer cubic core structure observed in PDB 6H05.

Part 5: Experimental Protocols
To replicate the generation or analysis of the 6H05 structure, the following workflow is standard

for large metabolic complexes.

Protein Expression & Purification
Vector Construction: Clone residues 218–453 of human DLST into a pET-28a(+) vector with

an N-terminal His

-tag.

Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16

hours to prevent inclusion bodies.

Lysis: Sonicate in high-salt buffer (50 mM Tris pH 8.0, 500 mM NaCl) to maintain cage

stability.
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Affinity Chromatography: Load onto Ni-NTA resin. Wash stringently (60 mM Imidazole) to

remove non-specific binders. Elute with 300 mM Imidazole.

Size Exclusion Chromatography (SEC): Use a Superose 6 column. The 24-mer complex

(~600 kDa) will elute in the void volume or early fractions, distinct from trimers or monomers.

Cryo-Electron Microscopy (Cryo-EM) Workflow
Grid Preparation: Apply 3 µL of purified complex (1.0 mg/mL) to Glow-discharged Quantifoil

R1.2/1.3 grids.

Vitrification: Plunge-freeze in liquid ethane using a Vitrobot (4°C, 100% humidity).

Data Collection: Collect movies on a Titan Krios (300 kV) with a direct electron detector (e.g.,

K2/K3 Summit).

Processing:

Motion Correction: Align movie frames (e.g., MotionCor2).

Particle Picking: Select ~100,000 particles.

Symmetry Application: Enforce

(octahedral) symmetry during refinement to reconstruct the 24-mer cage.

References
Primary Structure Citation (PDB 6H05): Nagy, B., et al. (2021).[2][3][4] "Structure of the

dihydrolipoamide succinyltransferase (E2) component of the human alpha-ketoglutarate

dehydrogenase complex (hKGDHc) revealed by cryo-EM." Biochimica et Biophysica Acta

(BBA) - General Subjects.

EM Data Bank Entry: EMD-0108 (The density map associated with PDB 6H05).

KRAS Inhibitor Context (Compound 6H05): Ostrem, J. M., et al. (2013). "K-Ras(G12C)

inhibitors allosterically control GTP affinity and effector interactions." Nature.[5] (Describes

the small molecule inhibitor often confused with the peptide).
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UniProt Database: UniProtKB - P36957 (DLST_HUMAN).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 6H05 Sequence and Structural
Characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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